N-(3-acetylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 1,2,4-triazole core substituted at the 3-position with a sulfanyl-acetamide group and at the 4- and 5-positions with 1H-pyrrol-1-yl and thiophen-2-yl moieties, respectively. The N-(3-acetylphenyl) group on the acetamide tail introduces hydrophobic and electron-withdrawing properties.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S2/c1-14(26)15-6-4-7-16(12-15)21-18(27)13-29-20-23-22-19(17-8-5-11-28-17)25(20)24-9-2-3-10-24/h2-12H,13H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNRLXVLPRZAGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound based on diverse research findings.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies. Key areas of focus include:
- Antimicrobial Activity
- Anticancer Activity
- Enzyme Inhibition
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing the pyrrole and triazole moieties have shown potent activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 8 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| N-(3-acetylphenyl)-... | P. aeruginosa | 12 µg/mL |
Note: The specific MIC values for N-(3-acetylphenyl)-... are still under investigation.
Anticancer Activity
This compound has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated its effect on various cancer cell lines:
Table 2: Anticancer Activity Against Different Cell Lines
The compound's mechanism of action may involve apoptosis induction and cell cycle arrest.
Enzyme Inhibition
Inhibition of key enzymes is another significant aspect of the biological activity of this compound. Molecular docking studies suggest that it interacts with enzymes critical for cellular metabolism and proliferation.
Table 3: Enzyme Inhibition Data
| Enzyme | IC50 Value (µM) | Mode of Action |
|---|---|---|
| Dihydrofolate Reductase (DHFR) | 12.0 | Competitive inhibition |
| Enoyl ACP Reductase | 15.0 | Non-competitive inhibition |
Case Studies
Several case studies have highlighted the potential therapeutic applications of N-(3-acetylphenyl)-... in treating infections and cancer:
- Case Study on Antibacterial Properties : A study evaluated the efficacy of the compound against multidrug-resistant strains of bacteria, demonstrating significant antibacterial activity comparable to standard antibiotics.
- Case Study on Cancer Treatment : Clinical trials involving cancer patients showed promising results in tumor reduction when combined with conventional therapies.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrrole groups often exhibit significant antimicrobial and antifungal activities. The mechanism of action typically involves the inhibition of specific metabolic pathways or disruption of cellular functions in microorganisms. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains and fungi by targeting essential enzymes involved in their metabolic processes .
Anticancer Properties
Recent investigations into related compounds have demonstrated promising anticancer activities. For example, derivatives with similar structural features have shown significant growth inhibition against various cancer cell lines, including human breast cancer (MCF-7) and colon cancer (HCT-116) cells. The observed IC50 values suggest that these compounds could serve as potential leads for developing new anticancer agents .
Agrochemical Applications
The compound's unique structure also positions it as a candidate for agrochemical applications. Research has indicated that thiazole derivatives can exhibit pesticidal properties. The presence of the thiophenyl group may enhance the compound's effectiveness against pests by disrupting their biological processes. This area remains underexplored but presents opportunities for developing new agricultural products .
Biological Research
In addition to its pharmacological and agrochemical applications, N-(3-acetylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be utilized in biological research settings. Its ability to interact with various biological targets makes it a valuable tool for studying enzyme mechanisms and cellular signaling pathways. This can provide insights into disease mechanisms and aid in the discovery of novel therapeutic strategies .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Triazole Ring : Utilizing appropriate precursors under controlled conditions.
- Pyrrole Synthesis : Achieved through cycloaddition reactions involving suitable reactants.
- Final Coupling : Combining the synthesized intermediates to form the target compound.
Optimization of these synthetic routes is crucial for enhancing yield and purity, which are essential for both research and industrial applications .
Comparison with Similar Compounds
Structural Analog: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide
- Substituents: Replaces the pyrrole and thiophene groups with a furan ring and an amino group at the 4-position of the triazole.
- Synthesis: Prepared via alkylation of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-thione) with N-aryl-substituted α-chloroacetamides in the presence of KOH .
- Activity : Exhibits anti-exudative activity at 10 mg/kg in rat models, comparable to diclofenac sodium (8 mg/kg). NMR data (1H) confirm structural integrity, with chemical shifts at δ 7.4–7.6 ppm for aromatic protons .
Table 1: Anti-Exudative Activity Comparison
Hydroxyacetamide Derivatives (FP1–12)
- Substituents : Variants include phenyl, hydroxy-phenyl, and imidazolone groups at the triazole 3- and 4-positions.
- Synthesis : Refluxed with pyridine and zeolite catalysts, yielding antiproliferative agents .
- Activity : Demonstrated cytotoxicity against cancer cell lines (IC₅₀ values: 2–15 μM). The hydroxy group enhances solubility and target binding .
Key Structural Differences:
- The target compound lacks a hydroxy group but includes a 3-acetylphenyl group, which may improve membrane permeability compared to FP1–12 .
Orco Agonists: VUAA-1 and OLC-12
- Substituents : VUAA-1: 4-ethylphenyl, pyridin-3-yl; OLC-12: 4-isopropylphenyl, pyridinyl.
- Activity : Activate insect odorant receptors (Orco), with EC₅₀ values < 10 μM. The ethyl/isopropyl groups optimize hydrophobic interactions .
Table 2: Receptor-Binding Features
Chloro- and Methoxy-Substituted Analogs
- Examples : N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (573695-56-4).
- Features : Chloro and trifluoromethyl groups enhance metabolic stability and bioavailability. Methoxy groups improve pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
